Heliamine hydrochloride
Description
Contextualization within Tetrahydroisoquinoline Alkaloid Research
Heliamine belongs to the tetrahydroisoquinoline (THIQ) class, one of the largest families of alkaloids found in nature. nih.gov These compounds are characterized by a core 1,2,3,4-tetrahydroisoquinoline (B50084) structure and are widely distributed in the plant kingdom, including in the families Magnoliaceae, Ranunculaceae, and Berberidaceae. nih.govresearchgate.netmdpi.com
The THIQ framework is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of biological activities. mdpi.com Research in this area is extensive, with scientists continuously developing new synthetic methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, to create novel THIQ derivatives. mdpi.com Heliamine hydrochloride serves as a valuable starting material in this context, providing a foundational structure that can be chemically modified to synthesize more complex isoquinolines and quinolizidines. smolecule.com This versatility allows researchers to build libraries of related compounds to explore structure-activity relationships and identify new therapeutic agents. nih.gov
Significance in Natural Product Chemistry and Chemical Biology
The significance of this compound in natural product chemistry stems primarily from its origin. Heliamine was first identified in the Mexican cactus Backebergia militaris and has since been found in other cacti like Pachycereus pringlei and plants such as Berberis thunbergii. wikipedia.orgsmolecule.comnih.gov The study of such natural products is crucial for discovering new chemical entities with potential pharmacological applications.
In the field of chemical biology, which uses small molecules to study and manipulate biological systems, heliamine and its derivatives are of considerable interest. nih.govuni-hannover.de The tetrahydroisoquinoline core is present in many bioactive molecules, prompting researchers to investigate heliamine for its potential interactions with biological targets. smolecule.com Studies have shown that compounds with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) structure can exhibit a range of biological effects, including anti-inflammatory, analgesic, and antitumor activities. solubilityofthings.com
Furthermore, heliamine is structurally related to norsalsolinol, a molecule implicated in the biosynthesis of various pharmacologically active alkaloids. smolecule.comnih.gov This relationship makes heliamine a subject of study for its potential role as a precursor in similar biosynthetic pathways. The exploration of heliamine derivatives has led to the development of compounds with potential antiarrhythmic properties and ligands for sigma-2 (σ2) receptors, which are involved in numerous cellular processes. researchgate.netnih.gov These research avenues highlight the role of this compound as a tool for developing chemical probes to better understand complex biological processes and identify new therapeutic strategies. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWAGCIRTUYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C[NH2+]CCC2=C1)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1745-07-9 (Parent) | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2328-12-3 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Approaches
The synthesis of the tetrahydroisoquinoline (THIQ) core of heliamine is achieved through several established and innovative methods. These strategies focus on the efficient construction of the bicyclic ring system.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone for the synthesis of the tetrahydroisoquinoline framework. The most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.org For heliamine synthesis, this would typically involve the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an electrophilic aromatic substitution to form the THIQ ring. The regioselectivity of this cyclization is influenced by the substituents on the aromatic ring, with cyclization generally occurring at the position that is most activated and sterically accessible. researchgate.net
The Bischler-Napieralski reaction provides an alternative route, starting with the acylation of a β-phenylethylamine to form an N-acyl derivative. rsc.org This amide is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. rsc.orgnih.gov Subsequent reduction of the imine bond, typically with sodium borohydride (B1222165) (NaBH₄), furnishes the final tetrahydroisoquinoline structure. rsc.orgnih.gov This two-step sequence is a robust method for accessing the core of heliamine and its derivatives. nih.gov
These classical methods have been refined over time, with developments in catalysis and reaction conditions to improve yields and selectivity. researchgate.net
Regioselective Functionalization Techniques
Achieving the correct substitution pattern on the aromatic ring is critical for the synthesis of heliamine, which possesses methoxy (B1213986) groups at the C6 and C7 positions. Regioselectivity is often predetermined by the choice of the starting β-arylethylamine, such as 2-(3,4-dimethoxyphenyl)ethylamine. rsc.org
However, modern techniques involving transition-metal-catalyzed C-H activation and annulation offer more versatile approaches. mdpi.com For instance, palladium- or rhodium-catalyzed reactions can construct the isoquinoline (B145761) ring from simpler, monofunctionalized arenes. mdpi.comnih.gov These methods allow for the annulation of N-methoxybenzamides with alkynes or allenes, proceeding with high regioselectivity to form substituted isoquinolones, which can then be converted to the desired THIQs. mdpi.com The directing group, such as an N-methoxy amide, plays a crucial role in controlling the position of C-H activation and subsequent ring formation, providing a powerful tool for regioselective synthesis. nih.gov
The table below summarizes key aspects of these regioselective strategies.
Table 1: Comparison of Regioselective Synthesis Strategies
| Strategy | Starting Materials | Key Transformation | Control Element |
|---|---|---|---|
| Classical (e.g., Pictet-Spengler) | Substituted β-arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) | Electrophilic Aromatic Substitution | Pre-installed activating groups on the aromatic ring |
| Modern (e.g., C-H Activation) | Monofunctionalized arenes (e.g., N-methoxybenzamides) | Transition-Metal-Catalyzed Annulation | Directing group controlling the site of C-H activation |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like tetrahydroisoquinolines by combining three or more starting materials in a single operation. nih.govthieme-connect.com This approach enhances molecular complexity and diversity with procedural simplicity. nih.govacs.org Various MCRs have been developed for the synthesis of the THIQ scaffold, often featuring readily available starting materials like carboxylic acids, alkynyl ethers, and dihydroisoquinolines. nih.govacs.org These reactions streamline the synthetic process, avoiding the isolation of intermediates and often leading to high yields of the desired products. thieme-connect.comacs.org
A notable synthetic strategy combines the Petasis reaction (also known as the borono-Mannich reaction) with the Pomeranz–Fritsch–Bobbitt (PFB) cyclization . This sequence has been successfully applied to the synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. researchgate.net The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.
The Pomeranz–Fritsch reaction, and its Bobbitt modification, is a method for synthesizing isoquinolines and tetrahydroisoquinolines, respectively. organicreactions.orgthermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org The Bobbitt modification specifically involves the reduction of the intermediate imine before cyclization, leading directly to the tetrahydroisoquinoline core. thermofisher.combeilstein-journals.org This modification typically uses milder acidic conditions, which can help to reduce the formation of side products. beilstein-journals.org The PFB reaction is an electrophilic aromatic substitution where the electron density of the aromatic ring significantly impacts the reaction's success. beilstein-journals.org
Enantioselective Synthesis Routes
The development of enantioselective methods is crucial for producing specific stereoisomers of chiral molecules like heliamine derivatives. Strategies include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic catalysis. nih.govmdpi.com Asymmetric reduction of 3,4-dihydroisoquinolines is a common approach to introduce chirality at the C1 position. nih.gov
Chiral auxiliaries are frequently employed to induce stereoselectivity. For example, chiral sulfinamides, such as tert-butylsulfinamide (Ellman's auxiliary), can be attached to the nitrogen atom to direct the stereochemical outcome of subsequent reactions, like Grignard additions or cyclizations. rsc.orgresearchgate.net After the desired stereocenter is established, the auxiliary can be removed to yield the enantioenriched tetrahydroisoquinoline. rsc.orgnih.gov
Catalytic methods offer a more atom-economical approach. Transition-metal catalysts paired with chiral ligands are widely used for the asymmetric hydrogenation or transfer hydrogenation of imines or enamines derived from isoquinolines. mdpi.comnih.gov
Enzymatic methods provide high levels of stereoselectivity under mild conditions. Lipases, such as Lipase B from Candida antarctica (CAL-B), are particularly versatile. mdpi.com CAL-B can be used for the kinetic resolution of racemic mixtures of THIQ derivatives through regioselective acylation. mdpi.comnih.gov In such a resolution, the enzyme selectively acylates one enantiomer of an alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netnih.gov The efficiency and selectivity of CAL-B-catalyzed acylation depend on factors like the acyl donor and the solvent. mdpi.comnih.gov This biocatalytic approach is a powerful tool for accessing enantiopure building blocks for the synthesis of complex natural products. rsc.orgeurekaselect.com
Table 2: Enantioselective Synthesis Techniques
| Method | Principle | Example | Outcome |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Use of Ellman's tert-butylsulfinamide to direct cyclization. researchgate.net | Diastereomeric intermediates are formed, allowing for separation and subsequent removal of the auxiliary. rsc.org |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Ruthenium- or Iridium-catalyzed asymmetric hydrogenation of an imine precursor. mdpi.com | Direct formation of an enantioenriched product with high efficiency. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | CAL-B-catalyzed acylation of a racemic THIQ alcohol derivative. mdpi.com | Separation of enantiomers, yielding one as the acylated product and the other unreacted. |
Derivatization and Analog Synthesis
Synthesis of Substituted Heliamine Derivatives
No specific methods for the synthesis of substituted heliamine derivatives are documented in the available literature. General synthetic strategies for creating derivatives of similar alkaloid structures often involve reactions targeting functional groups to introduce new substituents, but these have not been specifically applied to heliamine.
Chemical Modifications for Structure-Activity Relationship Studies
There is no available research detailing chemical modifications of heliamine for the purpose of conducting structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, but such investigations involving heliamine have not been published.
Microbial Transformation Systems for Target Alkaloid Production
The use of microbial systems for the transformation or production of heliamine or its derivatives has not been reported. Microbial transformation is a valuable biotechnological tool for creating novel derivatives of natural products, often leading to compounds that are difficult to synthesize chemically. mdpi.comfrontiersin.orghealthbiotechpharm.org However, there are no studies indicating that heliamine has been used as a substrate in such biotransformation processes.
Enzymatic Fluoroethylation for Analog Generation
The technique of enzymatic fluoroethylation, a method for introducing fluoroethyl groups into molecules to create novel analogs, has not been applied to heliamine according to available data. This biocatalytic method often utilizes engineered enzymes and non-natural analogues of S-adenosyl-L-methionine (SAM) to achieve selective fluoroalkylation of natural products and drugs. researchgate.netnih.gov There is no record of heliamine being a substrate for such enzymatic modifications.
Biosynthetic Pathways and Enzymatic Mechanisms
Natural Occurrence and Isolation from Biological Sources
Heliamine has been identified and isolated from several plant families, most notably the Cactaceae. Its presence is a component of the complex alkaloid profiles of these species.
The Mexican cereoid cactus, Backebergia militaris (now recognized as Pachycereus militaris), is a well-documented source of heliamine. Early research on this species led to the successful isolation and identification of heliamine, often in its hydrochloride salt form, from fractionated ethanol (B145695) extracts of the plant material. In addition to heliamine, tandem mass spectrometry has revealed the presence of a variety of other alkaloids in B. militaris, including other tetrahydroisoquinolines, fully aromatic isoquinolines, and β-phenethylamines. This diverse alkaloid composition points to a complex biogenetic network within the plant.
Beyond Backebergia militaris, heliamine has been reported in other plant species. Notably, it is found in other members of the Cactaceae family, such as Pachycereus weberi. nih.gov Its occurrence has also been documented in Berberis thunbergii, a species belonging to the Berberidaceae family. nih.gov While the plant Abroma augustum is known to produce a variety of alkaloids, the presence of heliamine in this species has not been definitively established in the reviewed literature. mdpi.comresearchgate.netnih.govresearchgate.net
Precursor Tracing and Biosynthetic Route Elucidation
The biosynthetic pathway of heliamine is a branch of the well-studied benzylisoquinoline alkaloid (BIA) pathway, which originates from the aromatic amino acid L-tyrosine. nih.gov
L-tyrosine serves as the fundamental building block for the isoquinoline (B145761) core of heliamine. nih.gov The biosynthesis begins with the conversion of tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.com This initial part of the pathway involves several enzymatic steps, including hydroxylation and decarboxylation, catalyzed by enzymes such as tyrosine hydroxylase and tyrosine/dopa decarboxylase. biocyclopedia.comyoutube.com
The condensation of dopamine and 4-hydroxyphenylacetaldehyde is a critical step, leading to the formation of the central intermediate (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS). biocyclopedia.com From (S)-norcoclaurine, the pathway branches out to produce a vast array of more complex benzylisoquinoline alkaloids, such as morphine and berberine. biocyclopedia.com However, for simple tetrahydroisoquinolines like heliamine, the pathway is more direct. The core structure, 1,2,3,4-tetrahydroisoquinoline (B50084), is formed, which then undergoes further modifications to yield heliamine.
Enzymatic Biotransformations in Alkaloid Metabolism
The final steps in the biosynthesis of heliamine involve specific enzymatic modifications of the tetrahydroisoquinoline skeleton. These biotransformations are primarily methylation reactions that add the characteristic methoxy (B1213986) groups to the heliamine molecule.
The key enzymes responsible for these modifications are O-methyltransferases (OMTs). nih.govnih.govresearchgate.net These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the alkaloid substrate. frontiersin.org In the case of heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), two successive O-methylation events at positions 6 and 7 of the isoquinoline ring are required.
While the specific OMTs responsible for heliamine biosynthesis have not been isolated and characterized from heliamine-producing plants, their activity is inferred from the structure of the final product and the well-established role of OMTs in the biosynthesis of other isoquinoline alkaloids. nih.govnih.gov The substrate specificity of these enzymes is crucial in determining the final structure of the alkaloid.
N-Methyltransferases (NMTs) and Stereoselective Methylation
The biosynthesis of heliamine, like other benzylisoquinoline alkaloids (BIAs), involves key enzymatic steps that determine its final structure and chemical properties. researchgate.net Among these, the stereoselective methylation of the nitrogen atom in the precursor molecule is a critical reaction catalyzed by a class of enzymes known as N-methyltransferases (NMTs). nih.govfrontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor to convert a tertiary amine precursor into the quaternary amine characteristic of many bioactive alkaloids. mdpi.comnih.gov The NMTs involved in BIA biosynthesis are categorized into groups based on their amino acid sequence and substrate preferences, such as coclaurine (B195748) NMTs (CNMTs) and tetrahydroprotoberberine NMTs (TNMTs). nih.govresearchgate.net The TNMT subclass is particularly relevant as it catalyzes the N-methylation of various tetrahydroprotoberberine alkaloids, leading to the formation of protoberberines and related compounds. nih.govresearchgate.net This enzymatic methylation is highly stereoselective, producing specific stereoisomers, in contrast to chemical methylation methods which often yield a mixture of products. nih.gov
Substrate Specificity and Recognition Mechanisms
The ability of N-methyltransferases to select and bind specific substrates is fundamental to their function in the complex network of alkaloid biosynthesis. Plant natural product methyltransferases generally exhibit high levels of substrate specificity. nih.gov In the case of tetrahydroprotoberberine N-methyltransferases (TNMTs), the enzyme's active site is tailored to recognize the distinct three-dimensional structure of tetrahydroprotoberberine substrates. scholaris.ca
Structural studies of TNMT from the yellow horned poppy (Glaucium flavum) have provided insight into the molecular basis of this specificity. nih.gov The enzyme's ability to bind only (S)-cis-tetrahydroprotoberberine substrates is a key determinant of its stereospecificity. scholaris.ca While the direct precursor to heliamine is not explicitly detailed, research on related TNMTs shows they act on substrates like (S)-stylopine and (S)-canadine. nih.govresearchgate.net This suggests that the enzyme responsible for heliamine biosynthesis would recognize a specific stereoisomer of a similar tetrahydroisoquinoline precursor. The recognition mechanism involves the precise positioning of the substrate within the active site, which is governed by the shape of the binding pocket and specific interactions between the substrate and amino acid residues of the enzyme.
Active Site Analysis and Catalytic Residues
The catalytic activity of plant methyltransferases relies on a conserved structural fold and a set of key amino acid residues within the active site that facilitate the methyl transfer reaction. nih.gov All plant SAM-dependent methyltransferases are part of the Class I methyltransferase-superfamily, which features a canonical Rossmann fold for binding the SAM cofactor. mdpi.comnih.gov
The active site itself is a highly specialized environment. Structural analyses of various plant methyltransferases have identified crucial residues for substrate binding and catalysis. nih.govnih.gov For instance, in one study, a histidine residue (His-124) was shown to be critical for substrate specificity through its interaction with the substrate's carboxyl group. nih.gov While the exact catalytic residues for a specific heliamine-producing NMT are not detailed in the provided search results, a common mechanism involves a catalytic dyad or triad (B1167595) of amino acids. Often, a histidine residue acts as a general base, abstracting a proton from the nitrogen atom of the substrate. This increases the nucleophilicity of the nitrogen, enabling it to attack the electrophilic methyl group of the SAM molecule. Other residues in the active site help to correctly orient both the alkaloid substrate and the SAM cofactor, ensuring the high regioselectivity and stereoselectivity of the methylation reaction. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for isolating Heliamine hydrochloride from complex mixtures and for determining its purity. While specific studies detailing the chromatographic analysis of this compound are not extensively documented in publicly available literature, established methods for analogous compounds, such as other tetrahydroisoquinoline alkaloids and amine hydrochlorides, provide a robust framework for its analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, similar to those used for other amine hydrochlorides, would be the most probable approach.
A typical HPLC system for the analysis of a compound like this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a suitable ionic state for consistent retention and sharp peak shapes. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength corresponding to the chromophore of the this compound molecule.
For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a this compound reference standard. This allows for the precise determination of the compound's concentration in a sample. Method validation would be performed to ensure linearity, accuracy, precision, and robustness, in line with established analytical guidelines.
Table 1: Illustrative HPLC Parameters for Analysis of Amine Hydrochlorides
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.
A common derivatization approach for compounds containing amine groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen atoms on the amine and any hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility.
The derivatized sample is then injected into the GC-MS system. Separation occurs in the gas chromatograph's capillary column, which is typically coated with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation by comparing it to a spectral library or through manual interpretation.
Table 2: Representative GC-MS Conditions for Derivatized Amines
| Parameter | Condition |
| Derivatization Agent | BSTFA with 1% TMCS |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250-280°C |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis of this compound. It is often used for monitoring reaction progress, checking the purity of fractions, and determining appropriate solvent systems for column chromatography.
For the analysis of amine hydrochlorides, a silica (B1680970) gel plate is commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the target compound from any impurities. A typical solvent system might include a combination of a relatively non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol), often with the addition of a small amount of a basic modifier like ammonia (B1221849) or triethylamine (B128534) to prevent peak tailing of the amine.
After the plate is developed, the separated spots can be visualized under UV light (if the compound is UV-active) or by staining with a suitable reagent, such as ninhydrin (B49086) or Dragendorff's reagent, which are commonly used for detecting alkaloids and other nitrogen-containing compounds. The retention factor (Rf value) of the spot corresponding to this compound can be calculated and compared to that of a reference standard.
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity.
In the ¹H NMR spectrum of this compound, the protons of the two methoxy (B1213986) groups would be expected to appear as sharp singlets in the upfield region of the spectrum. The aromatic protons on the benzene (B151609) ring would give rise to signals in the downfield region, and their splitting patterns would depend on their substitution pattern. The protons of the tetrahydroisoquinoline core would appear as multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling constants would provide valuable information for assigning each signal to a specific proton in the molecule. researchgate.net
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 6H | 2 x -OCH₃ |
| ~2.8-3.5 | m | 4H | -CH₂-CH₂-N- |
| ~6.7-6.9 | s | 2H | Aromatic protons |
| ~9.0-10.0 | br s | 2H | -NH₂⁺- |
Note: Predicted values are based on the general structure and may vary depending on the solvent and instrument used. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups. A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretching of the secondary ammonium (B1175870) salt.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2800 | Medium | C-H stretch (aliphatic and aromatic) |
| ~2700-2400 | Broad, Strong | N-H stretch (secondary ammonium salt) |
| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260, ~1030 | Strong | C-O stretch (aryl ether) |
Note: These are general ranges and the exact peak positions can vary.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. This capability allows for the determination of elemental compositions and the confident identification of unknown compounds, making it invaluable in metabolism studies.
UHPLC-Q-Orbitrap MS/MS for Metabolite Identification
The coupling of ultra-high-performance liquid chromatography (UHPLC) with a Quadrupole-Orbitrap mass spectrometer (Q-Orbitrap MS/MS) offers a robust platform for the separation and identification of drug metabolites in complex biological matrices. In a study investigating the metabolic profile of a synthetic derivative, N,N-dimethylaniline-heliamine (DH), in rats, UHPLC-Q-Orbitrap MS/MS was employed to characterize its biotransformation products.
Sixteen metabolites were identified, comprising twelve phase I and four phase II metabolites. The primary metabolic pathways for DH were determined to be demethylation, dehydrogenation, glucuronidation, and sulfation. The high-resolution and high-accuracy capabilities of the Orbitrap mass analyzer were crucial in assigning elemental compositions to the detected metabolites and their fragments, facilitating their structural elucidation.
The table below summarizes the key metabolites of N,N-dimethylaniline-heliamine identified using this technique.
| Metabolite ID | Proposed Biotransformation |
| M1 | Monodemethylation |
| M2 | Didemethylation |
| M3 | Dehydrogenation |
| M4 | Monodemethylation + Dehydrogenation |
| M5 | Hydroxylation |
| M6 | Hydroxylation + Monodemethylation |
| M7 | Glucuronide Conjugation |
| M8 | Sulfate (B86663) Conjugation |
This interactive table provides a summary of the identified metabolites. Users can sort and filter the data to explore the different biotransformation pathways.
X-ray Crystallography and Solid-State Analysis
Crystal Structure Determination and Hydrogen Bonding Analysis
Should a single crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal system, space group, and the precise coordinates of each atom in the unit cell. This would allow for the unambiguous determination of its molecular conformation in the solid state.
A key aspect of this analysis would be the characterization of the hydrogen bonding network. Based on its structure, this compound possesses potential hydrogen bond donors (the secondary amine in the tetrahydroisoquinoline ring) and acceptors (the two methoxy oxygen atoms and the chloride counter-ion). The analysis would elucidate the specific intra- and intermolecular hydrogen bonds, which are critical in stabilizing the crystal lattice. Computational predictions from resources like PubChem suggest a hydrogen bond donor count of one and a hydrogen bond acceptor count of three for the parent heliamine molecule, indicating its potential to form robust hydrogen bonding networks.
Co-crystallization Studies and Supramolecular Interactions
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a stoichiometric ratio. For this compound, co-crystallization studies could be employed to improve properties such as solubility or stability. The formation of co-crystals is governed by supramolecular interactions, primarily hydrogen bonding, but also including π-π stacking and van der Waals forces.
Given the presence of both hydrogen bond donor and acceptor sites, as well as an aromatic ring system, this compound is a good candidate for forming co-crystals with a variety of pharmaceutically acceptable co-formers. These co-formers could be selected to engage in specific hydrogen bonding motifs with the this compound molecule, leading to the formation of novel supramolecular synthons. The resulting crystal structures would exhibit unique packing arrangements and intermolecular interactions, which would be elucidated through X-ray crystallography.
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Target Interactions
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its target protein. Such studies have been crucial in understanding the pharmacological profile of Heliamine hydrochloride and its derivatives.
The tetrahydroisoquinoline core of Heliamine is a recognized pharmacophore for dopamine (B1211576) receptors, particularly the D₃ subtype, which is a key target in the treatment of various neurological and psychiatric disorders. Molecular docking studies on analogues containing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif have revealed specific binding interactions within the D₃ dopamine receptor (D₃R).
In these simulations, the tetrahydroisoquinoline portion of the molecule typically orients itself within the orthosteric binding pocket of the D₃R. nih.govnih.gov Key interactions for a derivative of heliamine include a crucial salt bridge formation between the protonated nitrogen of the tetrahydroisoquinoline ring and the highly conserved aspartic acid residue, Asp110, in the binding site. researchgate.net While a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) containing analogue was observed to form two hydrogen bonds with Ser192 of the receptor, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing compound formed only one. researchgate.net This difference in hydrogen bonding capacity can influence binding affinity. nih.govacs.org
The selectivity between D₃ and D₂ receptors, which share a high degree of homology, can be attributed to interactions with the extracellular loop 2 (ECL2), which is positioned differently in the two receptor subtypes. nih.govnih.gov For certain ligands, hydrogen bonding between Ser182 and Tyr365 at the D₃R stabilizes ECL2, which in turn interacts with the "tail" portions of the ligands in a secondary binding pocket, an interaction absent at the D₂R. nih.govnih.gov
| Interaction Type | Receptor Residue | Ligand Moiety | Significance |
|---|---|---|---|
| Salt Bridge | Asp110 | Protonated Nitrogen of Tetrahydroisoquinoline | Primary anchoring interaction |
| Hydrogen Bond | Ser192 | Methoxy (B1213986)/Hydroxy groups | Contributes to binding affinity |
| Interaction with ECL2 | Ser182, Tyr365 | Ligand "tail" | Contributes to D₃ vs. D₂ selectivity |
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a versatile pharmacophore that has been incorporated into ligands targeting various enzymes. For instance, derivatives of Heliamine have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov In one study, two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as potential inhibitors, with some compounds showing promising in-vitro RT inhibitory activity. nih.gov
Furthermore, this scaffold is a known component of ligands targeting the sigma-2 (σ₂) receptor, a protein implicated in cancer cell proliferation. upenn.eduresearchgate.net Molecular docking studies of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have helped in understanding their binding patterns within the σ₂ receptor. researchgate.net Additionally, derivatives of Heliamine have been synthesized and evaluated as P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer. rsc.org Molecular docking of these derivatives revealed that the methoxy group of the tetrahydroisoquinoline moiety can form a hydrogen bond with Gln195 in the P-gp binding site. rsc.org
In silico investigations have also explored the potential of natural isoquinoline (B145761) alkaloids, including those with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, as inhibitors of the monoamine oxidase A (MAO-A) enzyme, a target in cancer therapy. uobasrah.edu.iq
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound.
DFT calculations have been employed to study the conformational preferences and electronic properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. smolecule.comresearchgate.net These studies have shown that twisted structures represent the most stable conformers in both the ground and first excited states. smolecule.com
Comprehensive DFT calculations on a 1-substituted derivative of Heliamine, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have provided insights into its structural and electronic properties. researchgate.net Geometry optimizations at the B3LYP/6–311 + G(d,p) level of theory accurately reproduced key bond lengths and angles. researchgate.net Frontier molecular orbital (FMO) analysis can indicate regions of a molecule that are more likely to be involved in chemical reactions. researchgate.net
In Silico Prediction of Biological Interactions
Computational models can predict the likelihood of a compound interacting with and potentially modifying biological macromolecules, which is crucial for assessing its potential bioactivity and toxicity.
In silico models have been used to predict the reactivity of derivatives of Heliamine with key biological macromolecules. For N, N-dimethylaniline-heliamine, a synthetic derivative, reactivity models predicted a low probability of covalent binding to glutathione, proteins, and DNA. mdpi.com Such predictions are important, as electrophilic compounds that bind to these macromolecules can lead to toxicity. mdpi.com The prediction accuracies for these models were reported to be high, at 90.8% for glutathione, 94.9% for proteins, and 89.8% for DNA. mdpi.com
Prediction of Metabolism Sites and Pathways
The prediction of a drug candidate's metabolism is a critical step in early-stage drug development, as it helps in identifying potentially active or toxic metabolites and in designing molecules with improved metabolic stability. news-medical.net In silico tools are frequently employed to predict the sites of metabolism (SoMs), which are the specific atoms or functional groups on a molecule that are most susceptible to enzymatic modification. news-medical.net
For derivatives of heliamine, such as N,N-dimethylaniline-heliamine (DH) and 1-(3′-bromophenyl)-heliamine (BH), the web-based tool XenoSite has been utilized to predict their metabolic fate. researchgate.netnih.gov XenoSite employs a machine learning model, specifically neural networks, to predict which atomic sites on a molecule are likely to be metabolized by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.gov The predictions are based on learned patterns from a large dataset of known drug metabolism reactions. nih.gov
In silico analysis of N,N-dimethylaniline-heliamine indicated that the primary metabolic processes are likely to be demethylation, dehydrogenation, glucuronidation, and sulfation. researchgate.net For 1-(3′-bromophenyl)-heliamine, computational predictions suggested that the tetrahydroisoquinoline moiety is prone to hydroxylation, and the methoxy group is highly susceptible to demethylation. nih.gov The benzene (B151609) ring was also identified as a potential site for epoxidation. nih.gov Furthermore, the likelihood of phase II metabolism, specifically glucuronidation, was also predicted. nih.gov These in silico predictions provide a theoretical framework that can guide and be corroborated by in vitro and in vivo metabolism studies. researchgate.netnih.gov
The predictive power of such computational models is continuously improving, offering increasingly accurate forecasts of metabolic pathways for novel compounds. news-medical.net
Table 1: Predicted Metabolic Transformations for Heliamine Derivatives
| Compound | Predicted Metabolic Pathway | Predicted Site of Metabolism |
| N,N-dimethylaniline-heliamine | Demethylation, Dehydrogenation, Glucuronidation, Sulfation | Not specified in detail |
| 1-(3′-bromophenyl)-heliamine | Hydroxylation | Tetrahydroisoquinoline moiety |
| Demethylation | Methoxy group | |
| Epoxidation | Benzene ring | |
| Glucuronidation | Not specified in detail |
Homology Modeling and Protein Structure Prediction
Understanding the three-dimensional (3D) structure of the enzymes responsible for metabolizing a drug is crucial for predicting drug-enzyme interactions and for structure-based drug design. nih.gov When the experimental 3D structure of a target protein, such as a specific cytochrome P450 isozyme, is unavailable, homology modeling (or comparative modeling) can be employed to generate a reliable 3D model. escholarship.org
Homology modeling constructs a 3D model of a "target" protein based on its amino acid sequence and the experimentally determined 3D structure of a related homologous protein (the "template"). escholarship.org The fundamental principle is that proteins with similar sequences adopt similar 3D structures. escholarship.org The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template protein. escholarship.org
The process of homology modeling generally involves the following steps:
Template selection: Identifying one or more known protein structures that are homologous to the target sequence.
Sequence alignment: Aligning the target sequence with the template sequence(s).
Model building: Building the 3D model of the target based on the alignment and the template structure.
Model refinement and validation: Optimizing the model and assessing its quality.
The resulting 3D protein model can be a powerful tool in medicinal chemistry, aiding in the rational design of new drugs with improved efficacy and safety profiles. escholarship.org
Mechanistic Research in Biological Systems in Vitro/ex Vivo Focus
Molecular Target Identification and Characterization
Research into the biological activity of Heliamine hydrochloride's core structure, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), has identified interactions with key proteins involved in disease, including viral enzymes and cellular receptors.
HIV-1 Reverse Transcriptase Inhibition Mechanisms
The Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication. nih.gov Derivatives of Heliamine's foundational structure, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been designed and synthesized to act as inhibitors of HIV-1 RT. nih.gov
In a study evaluating two series of these novel analogues, researchers tested their ability to inhibit the enzyme's activity in vitro. The results indicated that many of the synthesized compounds demonstrated moderate to promising inhibitory effects. Of the thirty compounds tested at a concentration of 100 μM, eighteen showed over 50% inhibition of HIV-1 RT activity. Two compounds in particular, designated 8h and 8l, exhibited the most significant inhibition at 74.82% and 72.58%, respectively. nih.gov Docking studies suggested that these active compounds bind within the non-nucleoside inhibitory binding pocket of the enzyme, providing a putative mechanism for their action. nih.gov The structure-activity relationship analysis from this research offers a pathway for designing more potent inhibitors based on the Heliamine framework. nih.gov
Table 1: In-vitro HIV-1 Reverse Transcriptase (RT) Inhibition by Selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogues
| Compound | % Inhibition at 100 µM |
|---|---|
| 8h | 74.82% |
| 8l | 72.58% |
| Other Analogs (16) | >50% |
Data sourced from a study on newly synthesized derivatives. nih.gov
Sigma-2 Receptor Interaction Studies
Sigma receptors are proteins found in various tissues, with the sigma-2 subtype being of particular interest as it is highly expressed in rapidly proliferating tumor cells. researchgate.netnih.gov This has made it a potential target for both cancer imaging and therapy. researchgate.netnih.gov
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as a class of compounds with high affinity and selectivity for the sigma-2 receptor. researchgate.netnih.gov In one study, a series of new analogues were synthesized and evaluated for their binding affinity to both sigma-1 and sigma-2 receptors. Many of the compounds showed excellent binding to the sigma-2 receptor with low affinity for the sigma-1 subtype. nih.gov Specifically, compounds designated 3b, 3e, 4b, and 4e demonstrated Ki values of 5–6 nM, indicating strong binding affinity and high selectivity for the sigma-2 receptor. nih.gov
Another screening of 46 compounds from various chemical scaffolds confirmed that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were the most potent inhibitors of sigma-2 receptor binding. upenn.edu A specific derivative, (±)-7, showed a Ki value of 0.59 nM for the sigma-2 receptor, compared to 48.4 nM for the sigma-1 receptor, highlighting its excellent selectivity. upenn.edu These studies establish the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold as a key structure for developing selective sigma-2 receptor ligands. researchgate.netnih.govupenn.edu
Table 2: Binding Affinities (Ki) of Selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives for Sigma Receptors
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (Sigma-1/Sigma-2) |
|---|---|---|---|
| 3b | - | 5-6 | - |
| 3e | - | 5-6 | - |
| 4b | - | 5-6 | - |
| 4e | - | 5-6 | - |
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |
Data compiled from studies on sigma-2 receptor ligands. nih.govupenn.edu
Ion Channel Modulation (e.g., RyR₂Ca²⁺ channels, Na⁺–Ca²⁺ exchange)
Information regarding the direct modulation of RyR₂Ca²⁺ channels or the Na⁺–Ca²⁺ exchange by this compound or its core structure is not available in the reviewed scientific literature.
Cellular Pathway Modulation
Induction of Programmed Cell Death (Apoptosis) in Yeast Models
While some derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have been shown to induce apoptosis in human cancer cell lines, specific studies demonstrating this effect in yeast models were not identified in the reviewed literature. researchgate.net
Chromatin Condensation and DNA Fragmentation Analysis
Scientific literature detailing the analysis of chromatin condensation and DNA fragmentation specifically induced by this compound was not found.
Reactive Oxygen Species (ROS) Generation and Scavenging Effects
There is currently no specific scientific literature available that details the effects of this compound on the generation or scavenging of Reactive Oxygen Species (ROS). Research into how this compound interacts with cellular oxidative stress pathways, including its potential to induce or mitigate ROS production, has not been reported.
Metacaspase-Dependent and Independent Apoptosis Pathways
Information regarding the role of this compound in inducing or modulating metacaspase-dependent or independent apoptosis is absent from current scientific findings. Metacaspases are cysteine proteases found in plants, fungi, and protozoa that are linked to programmed cell death. However, no studies have been published that investigate a relationship between this compound and these apoptotic pathways.
Cell Proliferation Inhibition Mechanisms
While this compound is noted as an intermediate in the synthesis of derivatives with potential antitumor activities, specific mechanisms of how it may inhibit cell proliferation, such as through antiglioma activity, have not been elucidated.
Interaction with Cell Cycle Regulators (e.g., CDK2)
There is no available research data on the interaction between this compound and cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2). The potential for this compound to arrest the cell cycle by inhibiting such kinases remains an uninvestigated area.
Metabolic Profiling and Biotransformation Research Excluding Human Data
In Vitro Metabolic Stability and Metabolite Identification.nih.gov
In vitro studies are crucial for understanding the intrinsic metabolic stability of a compound and for identifying its primary metabolites in a controlled environment. These studies typically employ subcellular fractions, such as hepatic microsomes, which are rich in drug-metabolizing enzymes.
The metabolic stability of heliamine analogues has been assessed using rat liver microsomes. In a study on 1-(3′-bromophenyl)-heliamine (BH), Phase I metabolic stability was evaluated through an in vitro incubation method. This approach helps to predict the initial rate of metabolism and the primary routes of biotransformation in the liver. The investigation of BH in rat liver microsomes was a key step in identifying its in vitro metabolites, providing a foundational understanding of its metabolic profile before moving to more complex in vivo models.
Phase I metabolic reactions introduce or expose functional groups on the parent compound, typically making it more polar. For heliamine analogues like BH, the primary Phase I biotransformations observed are demethylation, dehydrogenation, and epoxidation. nih.gov These reactions are common for alkaloids with methoxy (B1213986) groups and a tetrahydroisoquinoline core. In the case of BH, a total of 12 Phase I metabolites were identified, indicating a complex network of initial metabolic pathways. researchgate.net
Table 1: Summary of Phase I Biotransformations of a Heliamine Analogue (BH)
| Biotransformation | Description |
|---|---|
| Demethylation | Removal of a methyl group, a common reaction for compounds with methoxy substituents. |
| Dehydrogenation | Removal of hydrogen atoms, leading to the formation of double bonds. |
| Epoxidation | Addition of an oxygen atom across a double bond to form an epoxide. |
This table is based on data from the metabolic profiling of 1-(3′-bromophenyl)-heliamine.
Phase II biotransformations involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase water solubility and facilitate excretion. For the heliamine analogue BH, both glucuronide and sulfate metabolites have been identified. nih.gov This suggests that after the initial oxidative and other Phase I reactions, the resulting metabolites are readily conjugated in Phase II reactions. In a study of BH, four Phase II metabolites were identified. researchgate.net
Table 2: Summary of Phase II Biotransformations of a Heliamine Analogue (BH)
| Biotransformation | Description |
|---|---|
| Glucuronidation | Conjugation with glucuronic acid, a major pathway for detoxification and excretion. |
| Sulfation | Conjugation with a sulfate group, another key pathway for increasing hydrophilicity. |
This table is based on data from the metabolic profiling of 1-(3′-bromophenyl)-heliamine.
In Vivo Metabolic Fate in Pre-clinical Models (e.g., Rodents).nih.gov
In vivo studies in preclinical models, such as rats, are essential for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.
The metabolites of the heliamine analogue BH have been identified in the plasma, urine, and feces of rats following administration. nih.gov This comprehensive analysis provides a complete picture of the biotransformation and excretion routes of the compound. By analyzing these different biological samples, researchers can determine the primary pathways of elimination and identify any tissue-specific metabolites. The study on BH successfully characterized its metabolites in these key biological matrices, confirming that the in vitro findings translate to the in vivo setting.
In modern drug development, in silico (computer-based) models are often used to predict the metabolic fate of a compound before laboratory experiments are conducted. For BH, preliminary in silico metabolism calculations were performed to predict potential metabolic sites. nih.gov These predictions were then compared with the results from the in vitro (rat liver microsomes) and in vivo (rat plasma, urine, and feces) studies. This integrated approach, which combines computational predictions with experimental data, is crucial for efficiently and accurately characterizing the metabolic profile of new chemical entities. The main metabolic pathways identified for BH, including demethylation, dehydrogenation, glucuronidation, and sulfation, were consistent across these different methodologies. researchgate.net
Bioanalytical Method Development for Quantitative Analysis
To facilitate pharmacokinetic studies, robust bioanalytical methods have been developed for the quantitative analysis of heliamine derivatives in biological samples. A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of 1-(3'-bromophenyl)-heliamine (BH) in rat plasma. nih.govnih.gov This method demonstrated a linear range of 1–1000 ng/mL, enabling the accurate measurement of plasma concentrations over time, which is crucial for determining pharmacokinetic profiles. nih.govnih.gov The development of such methods is a prerequisite for conducting detailed preclinical pharmacokinetic assessments. researchgate.net
The validation of bioanalytical methods ensures the reliability and reproducibility of the data obtained from biological matrices. The UHPLC-MS/MS method developed for 1-(3'-bromophenyl)-heliamine (BH) in rat plasma underwent a validation process to confirm its suitability for pharmacokinetic studies. nih.gov This validation assesses several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection and quantitation. Specificity ensures that there is no interference from endogenous components in the plasma, while linearity confirms a direct proportional relationship between the concentration and the instrument's response within a defined range. nih.govnih.gov Accuracy and precision are determined to ensure that the measurements are close to the true value and are repeatable.
Pharmacokinetic Parameter Determination (Excluding Human Data)
Pharmacokinetic studies in animal models, primarily rats, have been conducted to characterize the absorption, distribution, metabolism, and elimination (ADME) profiles of heliamine derivatives. nih.govresearchgate.net These non-clinical studies are essential for understanding how the compounds behave in a biological system.
The clearance (CL) and volume of distribution (Vd) are fundamental pharmacokinetic parameters. For N,N-dimethylaniline-heliamine (DH), the clearance in rats was determined to be 30,148.65 ± 15,354.27 mL/h/kg. researchgate.net The apparent volume of distribution for 1-(3'-bromophenyl)-heliamine (BH) and DH was found to be 2,484.43 ± 622.32 mL and 126,728.09 ± 56,867.09 mL/kg, respectively, in rats. nih.govresearchgate.net
Bioavailability studies determine the fraction of an administered compound that reaches the systemic circulation. In preclinical assessments using rat models, the absolute oral bioavailability for 1-(3'-bromophenyl)-heliamine (BH) was calculated to be 10.6%, suggesting low systemic exposure after oral administration. nih.gov For N,N-dimethylaniline-heliamine (DH), the absolute oral bioavailability was determined to be 16.11%. researchgate.net
The elimination half-life (T½) indicates the time required for the concentration of a compound in the body to be reduced by half. For 1-(3'-bromophenyl)-heliamine (BH), the half-life after oral administration in rats was 1.62 ± 0.18 hours, indicating rapid clearance from the circulatory system. nih.gov
The volume of distribution provides an indication of a compound's distribution in the tissues. The large volume of distribution observed for N,N-dimethylaniline-heliamine (DH) in rats suggests that the compound distributes extensively into tissues outside of the plasma. researchgate.net Similarly, the significant volume of distribution for 1-(3'-bromophenyl)-heliamine (BH) points towards its distribution into various tissues. nih.gov
Pharmacokinetic Parameters of Heliamine Derivatives in Rats
Bioanalytical Method for 1-(3'-bromophenyl)-heliamine in Rat Plasma
Future Directions and Translational Research Perspectives
Rational Design of Novel Therapeutic Agents
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold of heliamine hydrochloride serves as a "privileged scaffold" in drug discovery, meaning it can be modified to interact with a variety of biological targets. mdpi.com Researchers are actively designing and synthesizing novel derivatives to enhance their therapeutic potential for a range of conditions.
One promising area is the development of ligands for the sigma-2 receptor, which is overexpressed in many types of cancer cells. nih.govresearchgate.net By modifying the this compound structure, scientists have created analogs with high affinity and selectivity for this receptor, demonstrating potential as both diagnostic imaging agents and cancer therapeutics. nih.gov For instance, certain benzamide (B126) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown high binding affinities for the sigma-2 receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.govresearchgate.net
Another key area of research is in combating multidrug resistance (MDR) in cancer. The this compound scaffold has been utilized to design agents that can reverse MDR, making cancer cells more susceptible to chemotherapy. nih.govresearchgate.net For example, a derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, has demonstrated potent MDR reversal activity comparable to the reference compound verapamil, but without the associated cardiovascular side effects. nih.gov
Furthermore, derivatives of this scaffold have been investigated as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the HIV virus. nih.govrsc.org Two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues have been synthesized and shown to exhibit promising inhibition of HIV-1 RT. nih.gov Docking studies have provided insights into the binding patterns of these compounds within the enzyme's active site, guiding further structural modifications to improve potency. rsc.org
The anticonvulsant potential of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives is also under investigation. mdpi.com Some of these compounds have shown significant activity in animal models of seizures, and molecular modeling studies suggest they may act as non-competitive AMPA receptor antagonists. mdpi.com
Table 1: Binding Affinities of Selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives for Sigma-2 Receptors
| Compound | Ki (nM) for Sigma-2 Receptor |
| 3b | 5-6 |
| 3e | 5-6 |
| 4b | 5-6 |
| 4e | 5-6 |
| Data sourced from a study on newly developed analogs showing good to excellent binding affinities for the sigma-2 receptor. nih.gov |
Engineering Biosynthetic Pathways for Sustainable Production
The natural counterparts of this compound, tetrahydroisoquinoline alkaloids (THIQAs), are a diverse group of plant-derived compounds with significant pharmaceutical applications. nih.gov However, their extraction from natural sources is often limited by low yields, geographical constraints, and seasonal variations. nih.gov Metabolic engineering offers a promising solution for the sustainable production of these valuable compounds. nih.govresearchgate.net
Significant progress has been made in elucidating the natural biosynthetic pathways of THIQAs, identifying the key enzymes involved. nih.gov This knowledge is crucial for engineering microorganisms like Escherichia coli and yeast to become cellular factories for THIQA production. nih.govnih.gov The biosynthesis of the tetrahydroisoquinoline scaffold typically involves a Pictet-Spengler reaction, catalyzed by enzymes such as norcoclaurine synthase (NCS), which condenses dopamine (B1211576) with an aldehyde. acs.org
Researchers have successfully constructed artificial biosynthetic pathways in E. coli for the production of THIQAs. nih.gov By combining an engineered imine reductase with an N-methyltransferase and a glucose dehydrogenase, they were able to achieve high yields of specific (S)-THIQAs from dihydroisoquinoline precursors. nih.gov This biocatalytic approach is highly efficient and can be tailored to produce a variety of plant THIQAs. nih.gov
Future efforts in this area will focus on optimizing these engineered pathways to increase titers and yields, making the microbial production of this compound and its analogs commercially viable. This includes fine-tuning enzyme expression levels, eliminating competing metabolic pathways, and optimizing fermentation conditions.
Development of Advanced Analytical Platforms for Metabolomics
As the library of this compound derivatives and related THIQAs expands, the need for advanced analytical platforms for their detection and characterization becomes increasingly important. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation and quantification of these compounds in complex biological matrices. researchgate.netbenthamscience.com
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are used to investigate the fragmentation behaviors of isoquinoline (B145761) alkaloids. nih.gov This provides characteristic fragmentation patterns that can be used for the rapid identification and structural elucidation of novel derivatives. nih.govresearchgate.net The development of high-resolution mass spectrometry allows for the unambiguous determination of the elemental composition of these molecules. chemrxiv.org
NMR spectroscopy is another indispensable tool for the structural analysis of this compound and its analogs. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure. mdpi.comresearchgate.net For instance, the 1H NMR spectrum of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline shows characteristic signals for the methoxy (B1213986) groups as two intense singlets. researchgate.net However, anomalous NMR spectra with significant line broadening have been observed for some related compounds, which requires careful consideration during analysis. ias.ac.in The integration of NMR-based metabolomics can also be used to study the effects of these compounds on metabolic pathways in biological systems. researchgate.net
Future developments in this area will likely involve the hyphenation of chromatographic techniques with mass spectrometry (e.g., LC-MS) and the use of more sophisticated NMR experiments to analyze complex mixtures and elucidate the structures of minor metabolites.
Table 2: 13C NMR Spectral Data for Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
| Carbon Atom | Chemical Shift (ppm) | Multiplicity |
| C-4a | 126.26 | singlet |
| C-6 | 147.62 | singlet |
| C-7 | 147.44 | singlet |
| C-8a | 126.26 | singlet |
| Methoxy Carbons | 56 | quartet |
| Data sourced from a comprehensive analytical profile of the compound. researchgate.net |
Further Elucidation of Molecular Mechanisms in Complex Biological Systems
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. While initial studies have identified several potential molecular targets, further research is needed to fully elucidate their interactions within complex biological systems.
For derivatives targeting the sigma-2 receptor, computational studies such as homology modeling, molecular docking, and molecular dynamics simulations are being employed to understand the binding patterns and design more selective ligands. nih.gov These studies help to visualize the interactions between the ligand and the receptor at the atomic level, providing a rational basis for drug design. nih.gov
In the context of multidrug resistance, derivatives of this compound have been shown to interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of cancer cells. researchgate.nettandfonline.com Structure-activity relationship studies have indicated that the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline nucleus is essential for this activity. tandfonline.com
The anticonvulsant effects of some derivatives are thought to be mediated through their interaction with AMPA receptors, which are involved in excitatory synaptic transmission. mdpi.com Further studies are needed to confirm this mechanism and to explore other potential neurological targets.
Future research will likely involve a combination of in vitro and in vivo studies, as well as systems biology approaches, to unravel the complex pharmacology of this compound and its analogs. This will include identifying off-target effects, understanding their metabolic fate, and exploring their potential for combination therapies. A deeper understanding of these molecular mechanisms will be essential for translating the therapeutic potential of this versatile chemical scaffold into clinical applications. tandfonline.com
Q & A
Q. What are the standard methodologies for isolating and identifying Heliamine hydrochloride from natural sources?
this compound can be isolated via ethanol extraction of plant material (e.g., Backebergia militaris or Carnegiea gigantea), followed by fractionation and purification using preparative thin-layer chromatography (TLC). Structural identification typically involves mass spectrometry (MS/MS), nuclear magnetic resonance (NMR), and comparison with published spectral data. For novel isolates, elemental analysis and X-ray crystallography may supplement characterization .
Q. How can researchers ensure the purity of synthesized this compound?
Purity validation requires a combination of chromatographic (e.g., HPLC, TLC) and spectroscopic methods (e.g., NMR, IR). Elemental analysis confirms stoichiometry, while melting point determination and optical rotation measurements (if chiral) provide additional validation. For known compounds, cross-referencing with literature data is critical. Report all characterization data in the main manuscript or supplementary materials to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow OSHA HCS guidelines: use personal protective equipment (PPE), ensure proper ventilation, and avoid inhalation or skin contact. In case of exposure, immediate decontamination (e.g., rinsing with water) and medical observation for 48 hours are advised due to delayed toxicity risks. Safety data sheets (SDS) should be consulted for specific first-aid measures .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the pharmacological efficacy of this compound?
Experimental design must include dose-response studies, control groups (positive/negative), and validated animal models. Parameters such as bioavailability, pharmacokinetics (e.g., half-life, clearance), and toxicity (e.g., organ histopathology) should be quantified. For topical applications (e.g., burn treatment), hydrogel formulations can be optimized using factorial design to assess viscosity, drug release kinetics, and biocompatibility .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
Discrepancies may arise from differences in sample purity, assay conditions, or model systems. Address these by:
Q. How can analytical methods for this compound be validated to meet regulatory standards?
Follow ICH Q2(R1) guidelines: validate parameters including specificity, linearity, accuracy, precision (repeatability/intermediate precision), and robustness. Use spike-and-recovery experiments for matrix effects in biological samples. Cross-validate with orthogonal methods (e.g., UV-Vis vs. MS detection) and report limit of detection (LOD)/quantification (LOQ) .
Data Presentation and Reproducibility
Q. How should researchers present spectral data for this compound to avoid redundancy?
- NMR: Include key peaks (e.g., aromatic protons, methoxy groups) in the main text; full spectra belong in supplementary materials.
- MS: Report molecular ion ([M+H]⁺/[M-H]⁻) and major fragments.
- Tables: Summarize spectral assignments (e.g., chemical shifts, coupling constants) rather than raw data. Ensure all figures have self-explanatory captions .
Q. What steps enhance the reproducibility of synthetic protocols for this compound?
- Provide detailed reaction conditions (solvent, temperature, time).
- Include purification yields and characterization data for intermediates.
- For known compounds, cite literature precedents; for novel derivatives, disclose all synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
